molecular formula C22H28N2O5 B247813 1-(3,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

1-(3,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

Cat. No. B247813
M. Wt: 400.5 g/mol
InChI Key: JKOSNJGJRVYMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine, commonly known as DMB-PA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMB-PA is a piperazine derivative, which is a class of compounds known for their biological activity and pharmacological properties.

Mechanism of Action

The mechanism of action of DMB-PA is not fully understood. However, it has been suggested that DMB-PA exerts its biological activity through the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. DMB-PA has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
DMB-PA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DMB-PA has also been found to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. Additionally, DMB-PA has been found to increase the levels of antioxidant enzymes, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMB-PA in lab experiments is its potential therapeutic applications in various scientific research studies. DMB-PA is a relatively stable compound and can be easily synthesized in the laboratory. However, one of the limitations of using DMB-PA in lab experiments is the lack of information on its toxicity and pharmacokinetic properties. Further studies are needed to determine the safety and efficacy of DMB-PA for use in humans.

Future Directions

There are several future directions for research on DMB-PA. One area of research is the development of novel drug delivery systems for DMB-PA to improve its bioavailability and efficacy. Another area of research is the investigation of the potential therapeutic applications of DMB-PA in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of DMB-PA in humans, as well as its pharmacokinetic properties and optimal dosage for therapeutic use.
Conclusion
In conclusion, DMB-PA is a piperazine derivative that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis of DMB-PA involves a multi-step process, and it has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. DMB-PA has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases. While there are several advantages to using DMB-PA in lab experiments, further studies are needed to determine its safety and efficacy for use in humans.

Synthesis Methods

The synthesis of DMB-PA involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with piperazine to form 1-(3,4-dimethoxybenzyl)piperazine. The resulting compound is then reacted with 4-methoxyphenylacetic acid to form 1-(3,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

DMB-PA has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. DMB-PA has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-(3,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C22H28N2O5/c1-26-18-5-7-19(8-6-18)29-16-22(25)24-12-10-23(11-13-24)15-17-4-9-20(27-2)21(14-17)28-3/h4-9,14H,10-13,15-16H2,1-3H3

InChI Key

JKOSNJGJRVYMHE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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